REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[CH3:7][C:8]1[C:20]([CH3:21])=[CH:19][CH:18]=[CH:17][C:9]=1[O:10][C:11]([CH3:16])([CH3:15])[C:12]([OH:14])=O.[Cl-].[Al+3].[Cl-].[Cl-]>CN(C=O)C.C1COCC1>[CH3:15][C:11]1([CH3:16])[C:12](=[O:14])[C:17]2[CH:18]=[CH:19][C:20]([CH3:21])=[C:8]([CH3:7])[C:9]=2[O:10]1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
38.3 g
|
Type
|
reactant
|
Smiles
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CC1=C(OC(C(=O)O)(C)C)C=CC=C1C
|
Name
|
|
Quantity
|
36.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
synthesized in Reference Example 16 under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling condition
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methylene chloride (250 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 15 hours
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
water was added to the residue and extraction
|
Type
|
WASH
|
Details
|
The extract was washed with saturated saline
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel chromatography (hexane-ethyl acetate 95:5 to 5/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(C1=O)C=CC(=C2C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.4 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |